molecular formula C9H9BrO3 B14124465 Bromoacetic acid, 4-methoxyphenyl ester

Bromoacetic acid, 4-methoxyphenyl ester

Cat. No.: B14124465
M. Wt: 245.07 g/mol
InChI Key: CWPDVNAECGVQQI-UHFFFAOYSA-N
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Description

Bromoacetic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . This compound is a derivative of bromoacetic acid and is characterized by the presence of a bromine atom and a methoxyphenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of bromoacetic acid, 4-methoxyphenyl ester typically involves the esterification of bromoacetic acid with 4-methoxyphenol. One common method is the reaction of bromoacetic acid with 4-methoxyphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial production methods for bromoacetic acid esters often involve the bromination of acetic acid followed by esterification. For example, acetic acid can be brominated using bromine in the presence of a catalyst to form bromoacetic acid, which is then esterified with 4-methoxyphenol .

Chemical Reactions Analysis

Bromoacetic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Bromoacetic acid, 4-methoxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoacetic acid, 4-methoxyphenyl ester involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This alkylation can lead to the modification of the molecular targets, affecting their function and activity. The methoxyphenyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Bromoacetic acid, 4-methoxyphenyl ester can be compared with other similar compounds such as:

This compound is unique due to its balanced reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(4-methoxyphenyl) 2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPDVNAECGVQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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